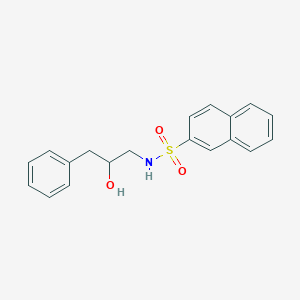

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide is a chemical compound that has garnered attention due to its potential therapeutic and environmental applications. This compound belongs to the class of sulfonamides, which are known for their diverse pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-hydroxy-3-phenylpropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Kumada Cross-Coupling Reactions

Nickel-catalyzed Kumada cross-coupling enables functionalization at the benzylic position. This reaction proceeds via oxidative addition of the sulfonamide C–N bond, transmetallation with Grignard reagents, and reductive elimination to form new C–C bonds .

Key Reaction Data:

| Substrate | Catalyst System | Grignard Reagent | Yield (%) | Major By-Product (Yield %) |

|---|---|---|---|---|

| Benzylic sulfonamide | (R-BINAP)NiCl₂ (15 mol %) | MeMgI | 54–74 | Styrene (10–22%) |

| Cyclic sulfonamide | Ni(cod)₂ (5 mol %) | ArMgBr | 69 | Styrene (15%) |

Conditions : Toluene solvent, room temperature, 24 hours.

Mechanistic Insight : β-hydride elimination competes with reductive elimination, leading to styrene formation .

Enantioselective Hydrogenation

The sulfonamide group participates in asymmetric hydrogenation (AH) when converted to activated imine intermediates. Palladium or ruthenium catalysts with chiral ligands achieve high enantioselectivity:

Example Pathway:

-

Substrate Activation : Cyclic N-sulfonyl imines derived from the parent compound.

-

Catalytic System : Pd(CF₃CO₂)₂/(S,S)-f-binaphane achieves up to 99% ee .

-

Key Factors :

Nucleophilic Substitution

The sulfonamide group facilitates nucleophilic displacement under Mitsunobu-like conditions. For example:

Reaction Protocol:

-

Outcome : Substitution of the hydroxyl group with thiols or amines, retaining stereochemistry.

Oxidation and Reduction

While direct studies on the target compound are sparse, analogous sulfonamides suggest plausible pathways:

-

Oxidation : The benzylic hydroxyl group may oxidize to a ketone using agents like CrO₃ or KMnO₄ (extrapolated from sulfonamide chemistry).

-

Reduction : LiAlH₄ reduces sulfonamides to sulfinic acids or thiols, though competing side reactions (e.g., desulfonylation) require careful optimization .

Electrophilic Aromatic Substitution

The naphthalene ring undergoes regioselective functionalization:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide has been investigated for its potential as an antimicrobial agent . Research indicates that compounds within this class exhibit antibacterial and antifungal properties, making them suitable for developing new antimicrobial therapies. Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby disrupting bacterial growth.

Anticancer Research

The compound is also being studied for its anticancer properties . Preliminary studies suggest that it may inhibit histone deacetylases (HDACs), enzymes involved in cancer cell proliferation and survival . Compounds with similar structures have shown promising results in reducing tumor growth in xenograft models, indicating potential therapeutic benefits for conditions such as colon cancer .

This compound exhibits a range of biological activities beyond antimicrobial effects. It has been linked to anti-inflammatory properties and is being explored for potential applications in treating inflammatory diseases. The compound's interaction with various biological targets underscores its versatility in therapeutic contexts.

Synthesis and Preparation Methods

The synthesis of this compound typically involves the reaction of naphthalene-2-sulfonyl chloride with 2-hydroxy-3-phenylpropylamine under basic conditions. Common solvents used include dichloromethane or chloroform, along with bases like triethylamine or sodium hydroxide to neutralize by-products formed during the reaction.

Future Directions and Case Studies

Ongoing research focuses on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. Case studies highlighting its efficacy in preclinical models will be instrumental in determining its viability as a therapeutic agent.

Case Study Example

A notable case study involved testing the compound's efficacy against various cancer cell lines where it demonstrated significant cytotoxic effects at low concentrations, suggesting its potential for further development as an anticancer drug .

Wirkmechanismus

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts the production of folate, which is essential for bacterial growth and replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonamides such as sulfamethoxazole and sulfadiazine, which also exhibit antibacterial properties .

Uniqueness

What sets N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide apart is its unique structure, which combines a naphthalene moiety with a sulfonamide group and a hydroxyl-phenylpropyl side chain.

Biologische Aktivität

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2). This structural feature contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, sulfonamides like this compound can inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thus exhibiting antibacterial properties . The compound's interactions with other biological targets are still under investigation, but preliminary studies suggest potential competitive inhibition against key enzymes involved in inflammation and cancer pathways.

Biological Activities

-

Antibacterial Activity :

Compound K_i (µM) Activity This compound TBD Inhibitor of dihydropteroate synthase Sulfanilamide 0.5 Broad-spectrum antibacterial Trimethoprim 0.03 Synergistic with sulfonamides -

Antifungal Properties :

- Research indicates that this compound may also possess antifungal activity, making it a candidate for developing new antimicrobial agents.

-

Anti-inflammatory Effects :

- There is ongoing research into the anti-inflammatory potential of this compound, particularly in conditions such as arthritis and other inflammatory diseases.

- Potential in Cancer Therapy :

Case Studies

- In Vivo Studies :

- Clinical Applications :

Eigenschaften

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3S/c21-18(12-15-6-2-1-3-7-15)14-20-24(22,23)19-11-10-16-8-4-5-9-17(16)13-19/h1-11,13,18,20-21H,12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIOFEWQISFLTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.